

Spectroscopic Characterization of 5-Azaspiro[3.4]octane Oxalate: A Technical Guide

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Compound of Interest

Compound Name: 5-Azaspiro[3.4]octane oxalate

CAS No.: 1403766-69-7

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This guide provides a comprehensive technical overview of the spectroscopic characterization of **5-Azaspiro[3.4]octane oxalate**, a valuable building block in medicinal chemistry and drug discovery. The unique three-dimensional architecture of spirocyclic scaffolds offers significant advantages in developing novel therapeutics by enabling exploration of new chemical space beyond the traditional "flat" aromatic compounds.^{[1][2]} Understanding the precise molecular structure and purity of these compounds is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper insight into the principles behind the data acquisition and interpretation. While a complete experimental dataset for **5-Azaspiro[3.4]octane oxalate** is not readily available in the public domain, this guide will provide a robust predictive analysis based on the known spectroscopic data of the constituent parts: 5-Azaspiro[3.4]octane and oxalic acid, along with data from closely related spirocyclic systems.

Molecular Structure and Key Features

5-Azaspiro[3.4]octane oxalate is an organic salt formed by the protonation of the secondary amine in the 5-Azaspiro[3.4]octane ring by oxalic acid. The spirocyclic core, consisting of a cyclobutane and a cyclopentane ring sharing a single carbon atom, imparts significant conformational rigidity.

Figure 1: Chemical structure of **5-Azaspiro[3.4]octane oxalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Azaspiro[3.4]octane oxalate**, both ^1H and ^{13}C NMR will provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum will show signals corresponding to the protons of the spirocyclic amine cation and the protons of the oxalate counterion. Due to the formation of the ammonium salt, the protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift compared to the free base. The N-H protons will likely appear as a broad signal, and its integration would correspond to two protons.

Predicted ^1H NMR Data (in D_2O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.0 - 3.5	m	4H	CH_2 adjacent to N^+
~1.8 - 2.2	m	8H	Other CH_2 in rings
~4.7 (solvent dependent)	s	2H	N^+H_2

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Azaspiro[3.4]octane oxalate** in 0.6-0.7 mL of a deuterated solvent (e.g., D_2O , DMSO-d_6). The choice of solvent is critical;

D₂O is a good option to observe the exchange of the acidic N-H protons, which would lead to the disappearance of their signal.

- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum and reference it to the residual solvent peak.
 - Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The spiro carbon will be a key feature, and its chemical shift will be informative. The carbons of the oxalate anion will also be present, typically in the downfield region.

Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (δ) ppm	Assignment
~165-175	C=O (oxalate)
~50-60	Spiro C
~40-50	CH ₂ adjacent to N ⁺
~20-35	Other CH ₂ in rings

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Setup:
 - Acquire the spectrum on the same NMR spectrometer.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - Set the spectral width to a wider range (e.g., 0-200 ppm) to include the carbonyl carbons of the oxalate.[3]
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.
- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For **5-Azaspiro[3.4]octane oxalate**, key absorptions will include N-H stretches from the ammonium group, C-H stretches from the alkyl framework, and C=O stretches from the oxalate counterion.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-2800 (broad)	Strong	N ⁺ -H stretch
~2950-2850	Medium-Strong	C-H stretch (aliphatic)
~1720-1700	Strong	C=O stretch (asymmetric, oxalate)
~1600-1550	Strong	C=O stretch (symmetric, oxalate)
~1470-1450	Medium	CH ₂ scissoring

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method for solid samples.
- Instrument Setup:
 - Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, scan the range from 4000 to 400 cm⁻¹.
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis:
 - Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

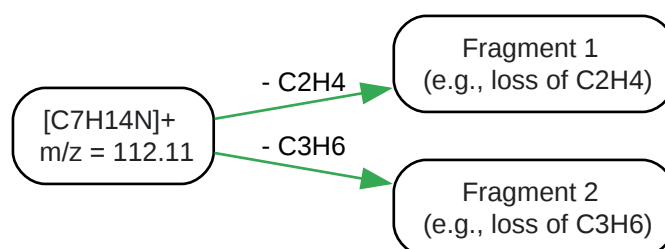
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For an ionic compound like **5-Azaspiro[3.4]octane oxalate**, electrospray ionization (ESI) is a suitable technique. The mass spectrum will primarily show the mass of the 5-Azaspiro[3.4]octane cation.

Predicted Mass Spectrometry Data (ESI+)

m/z	Assignment
112.11	[M+H] ⁺ of 5-Azaspiro[3.4]octane (C ₇ H ₁₄ N ⁺)

Experimental Protocol: Mass Spectrometry (ESI)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.
- Instrument Setup:
 - Introduce the sample solution into the electrospray ionization source of the mass spectrometer.
 - Operate the mass spectrometer in positive ion mode to detect the cation.
 - Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
- Data Analysis:
 - Identify the molecular ion peak corresponding to the protonated 5-Azaspiro[3.4]octane.
 - Analyze any fragmentation patterns to further confirm the structure.



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Figure 2: A simplified potential fragmentation pathway for the 5-Azaspiro[3.4]octanaminium ion in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of **5-Azaspiro[3.4]octane oxalate**. By combining the predictive power of NMR, IR, and MS, researchers can confidently characterize this important spirocyclic building block. The provided protocols are designed to be self-validating, ensuring high-quality, reproducible data. As the field of drug discovery continues to embrace three-dimensional molecular architectures, a thorough understanding of these analytical techniques is essential for advancing novel therapeutic design.

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